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Compound of Interest

Compound Name: Niobium--platinum (3/1)

Cat. No.: B15486590 Get Quote

An In-depth Technical Guide to the Electronic Band Structure of Nb₃Pt

This technical guide provides a comprehensive overview of the electronic band structure of

Niobium-Platinum (Nb₃Pt), a member of the A15 class of intermetallic superconductors. The

content is tailored for researchers, scientists, and professionals in materials science and drug

development who are interested in the fundamental electronic properties of this material.

Introduction
Niobium-platinum (Nb₃Pt) is a binary intermetallic compound that crystallizes in the A15 cubic

structure. This crystal structure is common to many technologically important superconductors.

The electronic band structure, which describes the allowed energy levels of electrons within the

crystal, is fundamental to understanding the material's physical properties, including its

conductivity and superconducting behavior. A high density of states at the Fermi level is often

correlated with superconductivity in this class of materials.

Crystal and Electronic Structure
Nb₃Pt possesses a cubic A15 crystal structure with the space group Pm-3n.[1] The

arrangement of atoms in this structure gives rise to its unique electronic properties.

Table 1: Structural and Electronic Properties of Nb₃Pt
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Property Value Reference

Crystal Structure Cubic, A15 [1]

Space Group Pm-3n [1]

Lattice Parameter (a) 5.20 Å [2]

Band Gap 0.00 eV (Metallic) [1]

Density of States at Fermi

Level (N(E_F))
9.6 states/cell·eV [2]

First-principles calculations based on Density Functional Theory (DFT) reveal that Nb₃Pt is

metallic, with no band gap. The electronic states near the Fermi level are predominantly

derived from the 4d orbitals of Niobium, which is a key factor in its electronic properties.[2] The

Fermi surface of Nb₃Pt is complex, featuring both hole-like and electron-like sheets.[2]

Computational Methodology
The electronic band structure of Nb₃Pt has been investigated using first-principles calculations,

primarily within the framework of Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations
A common computational approach for determining the electronic structure of Nb₃Pt involves

the use of software packages such as CASTEP. The methodology typically includes:

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) functional is frequently employed to describe the exchange

and correlation effects between electrons.

Basis Set: Ultrasoft pseudopotentials are used to represent the interaction between the core

and valence electrons.

k-point Mesh: A Monkhorst-Pack grid of sufficient density is used to sample the Brillouin

zone, ensuring convergence of the total energy.
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Energy Cutoff: A plane-wave cutoff energy is chosen to ensure the convergence of the

calculations.

The following diagram illustrates a typical workflow for calculating the electronic band structure

of Nb₃Pt using DFT.
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Computational workflow for DFT calculations of Nb₃Pt.

Electronic Band Structure and Density of States
The calculated band structure of Nb₃Pt shows multiple bands crossing the Fermi level,

confirming its metallic nature. The density of states (DOS) at the Fermi level is significant, a

feature often associated with the potential for superconductivity in A15 compounds.

Table 2: Calculated Electronic Band Structure Features
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Feature Description Reference

Bands at Fermi Level

Multiple bands cross the Fermi

level, indicating metallic

character.

[2]

Dominant Orbitals

The Nb 4d states provide the

primary contribution to the

DOS at the Fermi level.

[2]

Fermi Surface
Composed of both hole-like

and electron-like sheets.
[2]

The high density of states originating from the Nb 4d orbitals is a crucial factor in the electronic

properties of Nb₃Pt and is linked to its superconducting nature.

Experimental Protocols
While detailed experimental data for the electronic band structure of Nb₃Pt is not as readily

available as computational results, standard techniques for such investigations include Angle-

Resolved Photoemission Spectroscopy (ARPES) and the de Haas-van Alphen (dHvA) effect.

Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique used to directly probe the electronic band

structure of materials. A typical ARPES experiment involves:

Sample Preparation: A single crystal of Nb₃Pt with a clean, atomically flat surface is prepared

in an ultra-high vacuum (UHV) chamber.

Photon Source: The sample is irradiated with monochromatic photons (typically in the UV or

soft X-ray range) from a synchrotron or a laser source.

Photoelectron Detection: The kinetic energy and emission angle of the photoemitted

electrons are measured using a hemispherical electron analyzer.

Data Analysis: The measured kinetic energy and emission angles are converted into binding

energy and crystal momentum to map the electronic band dispersions.
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de Haas-van Alphen (dHvA) Effect
The dHvA effect is a quantum mechanical phenomenon that provides information about the

Fermi surface of a metal. The experimental setup generally consists of:

High-Purity Single Crystal: A high-quality single crystal of Nb₃Pt is required.

Low Temperatures: The experiment is performed at very low temperatures (typically below 4

K).

Strong Magnetic Field: A strong, uniform, and typically swept magnetic field is applied to the

sample.

Magnetization Measurement: The oscillatory component of the sample's magnetization is

measured as a function of the inverse magnetic field using sensitive techniques like a torque

magnetometer or a SQUID.

Data Analysis: The frequencies of the oscillations are directly proportional to the extremal

cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field.

Relationship between Electronic Structure and
Superconductivity
In A15 superconductors like Nb₃Pt, the superconducting properties are intimately linked to the

electronic structure. A high density of states at the Fermi level, N(E_F), can lead to a stronger

electron-phonon coupling, which is the mechanism responsible for conventional

superconductivity.

The following diagram illustrates this relationship.
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Relationship between electronic structure and superconductivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Nb3Pt electronic band structure calculations].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486590#nb3pt-electronic-band-structure-
calculations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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